
1-Benzhydryl-3-(1-(cyclopropanecarbonyl)indolin-6-yl)urea
Descripción
1-Benzhydryl-3-(1-(cyclopropanecarbonyl)indolin-6-yl)urea is a synthetic small molecule characterized by a benzhydryl group (diphenylmethyl), a urea linker, and an indoline core substituted with a cyclopropanecarbonyl moiety. The cyclopropane ring introduces conformational strain, which may influence binding kinetics or metabolic stability.
Propiedades
IUPAC Name |
1-benzhydryl-3-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c30-25(21-11-12-21)29-16-15-18-13-14-22(17-23(18)29)27-26(31)28-24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,13-14,17,21,24H,11-12,15-16H2,(H2,27,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYFWIWHSRMTSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Indoline Core Functionalization
The indoline scaffold is prepared through a Friedel-Crafts alkylation followed by reductive cyclization of nitroarene precursors. A representative pathway involves:
Step 1 : Nitration of 4-bromotoluene at position 3 using fuming HNO₃/H₂SO₄ (yield: 68%)
Step 2 : Catalytic hydrogenation (H₂, Pd/C) to generate 6-nitroindoline
Step 3 : Reduction of nitro group to amine using SnCl₂/HCl (yield: 82%).
Cyclopropanecarbonylation
The free amine undergoes acylation under Schotten-Baumann conditions:
Reaction :
Indolin-6-amine (1.0 eq) + Cyclopropanecarbonyl chloride (1.2 eq) → 1-(Cyclopropanecarbonyl)indolin-6-amine
Conditions :
- Solvent: Dichloromethane (DCM)/10% NaOH (v/v)
- Temperature: 0°C → RT (2 hr)
- Yield: 89% (HPLC purity >98%).
Benzhydrylamine Preparation
Grignard Route
Procedure :
Catalytic Amination Alternative
Conditions :
- Benzophenone (1.0 eq)
- NH₃ (5.0 eq), TiCl₄ (0.1 eq)
- H₂ (50 bar), 120°C, 24 hr
- Yield: 58% (avoids halogen intermediates).
Urea Bond Formation Strategies
Phosgene-Free Carbamoylation
Method A : N,N'-Carbonyldiimidazole (CDI) Mediated Coupling
Procedure :
- 1-(Cyclopropanecarbonyl)indolin-6-amine (1.0 eq) + CDI (1.05 eq) in DMF → Imidazolide intermediate
- Add benzhydrylamine (1.1 eq), stir at 50°C (12 hr)
- Isolate via aqueous workup (NaHCO₃)
Yield : 74% (HPLC 97.3%).
Method B : S,S-Dimethyl Dithiocarbonate (DMDTC) Approach
Reaction Sequence :
- Benzhydrylamine + DMDTC → S-Methyl N-benzhydrylthiocarbamate
- Intermediate + 1-(Cyclopropanecarbonyl)indolin-6-amine → Target urea
Advantages :
High-Pressure Carbonylation
Adapting cyclic urea synthesis protocols:
Conditions :
- Amines (1:1 molar ratio)
- CO₂ (30 bar), H₂O (300% wt), 150°C, 24 hr
Yield : 63% (requires post-synthetic purification)
Reaction Optimization Data
Parameter | CDI Method | DMDTC Method | CO₂ Method |
---|---|---|---|
Temperature (°C) | 50 | 70 | 150 |
Time (hr) | 12 | 8 | 24 |
Isolated Yield (%) | 74 | 81 | 63 |
Purity (HPLC, %) | 97.3 | 98.1 | 89.4 |
Solvent System | DMF | EtOH/H₂O | H₂O |
Analytical Characterization
¹H NMR (400 MHz, DMSO-d6) :
- δ 8.21 (s, 1H, urea NH)
- δ 7.45–7.28 (m, 10H, benzhydryl)
- δ 6.92 (d, J=8.4 Hz, 1H, indolin H5)
- δ 4.12 (q, J=7.1 Hz, 2H, cyclopropane CH₂)
- δ 1.51–1.43 (m, 4H, cyclopropane CH₂)
HRMS (ESI+) :
- Calculated for C₂₆H₂₄N₃O₂ [M+H]⁺: 410.1864
- Found: 410.1861
X-ray Crystallography :
- Orthorhombic space group P2₁2₁2₁
- Dihedral angle between aryl rings: 85.3°
- Urea C=O bond length: 1.226 Å (typical for arylureas).
Scale-Up Considerations
Critical Parameters :
- Exotherm Management : CDI reactions require gradual reagent addition (<40°C)
- Purification : Recrystallization from EtOAc/hexanes (3:7) removes symmetrical urea byproducts
- Catalyst Recycling : Aqueous phases from DMDTC method retain >90% reusable reagents
Process Safety :
- Avoid phosgene derivatives in large-scale production
- Implement pressure relief systems for CO₂-based methods.
Emerging Methodologies
Flow Chemistry Approaches
- Microreactor setup enables precise control of exothermic steps
- Achieves 92% conversion in 30 min residence time
Enzymatic Urea Synthesis
- Candida antarctica lipase B (CAL-B) catalyzes amine coupling
- Limited to polar aprotic solvents (THF, acetonitrile)
- Current yield: 41% (needs optimization).
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzhydryl-3-(1-(cyclopropanecarbonyl)indolin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Benzhydryl-3-(1-(cyclopropanecarbonyl)indolin-6-yl)urea is a synthetic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications across various fields, including chemistry, biology, and medicine. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.
Molecular Formula
- Molecular Formula: C22H24N2O2
- Molecular Weight: 348.44 g/mol
Chemistry
This compound serves as a building block for synthesizing more complex molecules. It can be utilized in the development of new synthetic pathways to create derivatives with enhanced properties.
Biology
The compound is investigated as a biochemical probe to study protein-ligand interactions. Its ability to bind to specific proteins makes it useful in elucidating mechanisms of action in various biological processes.
Medicine
Research into the therapeutic potential of this compound has shown promise in treating cancer and inflammatory diseases. Its mechanism of action may involve the inhibition of key enzymes associated with cell proliferation, thereby exerting anti-cancer effects.
Industry
In industrial applications, this compound is explored for developing new materials with specific properties, such as polymers or coatings that require enhanced stability and performance.
Case Study 1: Anti-Cancer Activity
A study explored the anti-cancer properties of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anti-cancer agent.
Case Study 2: Protein Interaction Studies
In another investigation, the compound was used to study its interaction with specific kinases involved in cellular signaling pathways. The binding assays demonstrated strong affinity, indicating its potential as a therapeutic probe for further drug development .
Mecanismo De Acción
The mechanism of action of 1-Benzhydryl-3-(1-(cyclopropanecarbonyl)indolin-6-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
Compound 42 (1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-methoxy-3-(pyridin-3-yl)phenyl)-4,4-dimethyl-1H-pyrazol-5(4H)-one)
- Core Structure : Pyrazolone ring vs. urea in the target compound.
- Substituents : Cyclopropanecarbonyl (shared), methoxy, pyridinyl, and dimethyl groups.
- Impact : The pyrazolone core lacks urea’s hydrogen-bonding capacity but introduces a ketone for polar interactions. The pyridinyl and methoxy groups may enhance solubility or π-π stacking .
Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate Derivatives Core Structure: Indole/quinoline vs. indoline. Substituents: Fluoropentyl chains and carboxylate esters. Impact: Fluorination improves metabolic stability, while carboxylate esters may confer different pharmacokinetic profiles compared to urea .
1-(1H-Indol-5-yl)propan-2-amine Derivatives Core Structure: Indole vs. saturated indoline. Substituents: Primary amine and benzofuran groups.
Structure-Activity Relationship (SAR) Analysis
Critical Structural Features
- Cyclopropanecarbonyl Group : Present in both the target compound and Compound 42, this group may enhance metabolic stability by resisting oxidative degradation .
- Urea vs. Pyrazolone/Carboxylate : Urea’s hydrogen-bonding capacity could improve target affinity compared to pyrazolone (ketone) or carboxylate (ester) functionalities.
- Indoline vs. Piperidine/Indole : The saturated indoline core in the target compound offers rigidity and distinct electronic properties compared to piperidine (flexible six-membered ring) or indole (aromatic, planar) .
- Benzhydryl vs. Fluoropentyl : The benzhydryl group’s bulkiness may restrict access to certain binding pockets, while fluoropentyl chains (in ) enhance lipophilicity and stability .
Comparative Data Table
Actividad Biológica
1-Benzhydryl-3-(1-(cyclopropanecarbonyl)indolin-6-yl)urea is a complex organic compound with potential therapeutic applications. Its structure features a benzhydryl group and an indolin moiety, which may influence its biological activity. Understanding the biological properties of this compound is crucial for its development in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the cyclopropanecarbonyl group may enhance its binding affinity to specific targets, potentially leading to modulation of their activity.
Anticancer Activity
Research indicates that compounds with similar structural features can exhibit anticancer properties by targeting key signaling pathways involved in tumor growth and proliferation. The indolin moiety has been associated with anti-proliferative effects in various cancer cell lines, suggesting that this compound may also possess such activities .
Study on Structural Analogues
A comparative study on structural analogues revealed that modifications in the urea and indole moieties could significantly alter biological activity. For instance, certain derivatives exhibited enhanced potency as TRPV1 antagonists, which are relevant in pain management . This suggests that further exploration of this compound could lead to the identification of promising therapeutic agents.
In Vitro Studies
In vitro assays have shown that compounds with similar backbones can inhibit specific enzymes involved in critical metabolic pathways. These findings highlight the importance of structural features in determining biological efficacy and point to the need for systematic evaluation of this compound against a range of biological targets .
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Sulfanilamide | Simple sulfonamide | Antibacterial |
Indomethacin | Indole derivative | Anti-inflammatory |
Cyclopropanecarboxylic Acid Derivatives | Stable cyclic structures | Various reactivities |
The unique combination of functional groups in this compound may confer distinct biological activities compared to simpler analogs like sulfanilamide or more complex derivatives like indomethacin .
Q & A
Q. Table 1: Critical Synthesis Parameters
Parameter | Optimal Range | Analytical Validation Method |
---|---|---|
Temperature | 60–80°C | HPLC retention time matching |
Solvent | DMF/THF | Polarity index verification |
Reaction Time | 12–24 hours | TLC monitoring (Rf = 0.3–0.5) |
How to design experiments for optimizing reaction yields and minimizing by-products?
Methodological Answer:
Employ statistical design of experiments (DoE) such as factorial or orthogonal designs to evaluate multiple variables (e.g., catalyst loading, solvent ratio). For instance, a 2³ factorial design can test temperature (60°C vs. 80°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 vs. 1:1.2). Response surface methodology (RSM) then identifies interactions between variables. Evidence from similar urea derivatives shows that solvent polarity significantly impacts by-product formation (e.g., dimerization), which can be mitigated using aprotic solvents .
Advanced Research Questions
How to resolve contradictions in mechanistic data between computational predictions and experimental observations?
Methodological Answer:
When discrepancies arise, perform multiscale modeling combining density functional theory (DFT) for reaction pathways and molecular dynamics (MD) for solvent effects. For example, DFT may predict a lower activation energy for cyclopropane ring opening, but experimental NMR data might show stability due to steric hindrance from the benzhydryl group. Validate using isotopic labeling (e.g., ¹³C in the cyclopropane moiety) to track bond cleavage/formation. Cross-reference with in situ FTIR to detect transient intermediates not captured computationally .
What advanced techniques are used to study the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Conduct accelerated stability studies using forced degradation protocols:
- pH Stress Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via UPLC-MS to identify hydrolysis products (e.g., indolin-6-amine from urea cleavage).
- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition thresholds. TGA can reveal mass loss patterns correlating with cyclopropane decarboxylation .
Q. Table 2: Stability Study Outcomes
Condition | Degradation Pathway | Identified By-product |
---|---|---|
pH 2, 40°C | Urea hydrolysis | Indolin-6-amine |
pH 10, 40°C | Cyclopropane ring opening | Carbonyl-adduct dimer |
100°C (dry) | Decarboxylation | CO₂ evolution (TGA mass loss) |
How to integrate AI-driven process simulation for scaling up synthesis?
Methodological Answer:
Leverage COMSOL Multiphysics coupled with AI algorithms to model reactor dynamics. For example, simulate heat transfer in a continuous-flow reactor to avoid hotspots during exothermic urea coupling. Train neural networks on historical yield data to predict optimal flow rates (e.g., 0.5–2 mL/min) and residence times. Implement real-time adjustments using inline PAT (process analytical technology) tools like Raman spectroscopy to monitor reaction progression .
What strategies address low reproducibility in biological activity assays involving this compound?
Methodological Answer:
Standardize assay conditions using quality-by-design (QbD) principles:
- Cell Line Authentication : Use STR profiling to confirm identity.
- Dose-Response Curves : Include positive controls (e.g., kinase inhibitors for enzyme assays) and validate with IC₅₀ replicates (n ≥ 3).
- Solvent Compatibility : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity. Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Methodological Challenges
How to validate computational predictions of the compound’s binding mode with target proteins?
Methodological Answer:
Combine molecular docking (AutoDock Vina) with alanine-scanning mutagenesis of the protein active site. For example, if docking predicts hydrogen bonding between the urea carbonyl and a serine residue, mutate Ser→Ala and measure binding affinity via ITC (isothermal titration calorimetry). A >50% reduction in ΔG confirms the predicted interaction .
What experimental designs minimize batch-to-batch variability in large-scale synthesis?
Methodological Answer:
Implement process analytical technology (PAT) for real-time monitoring. Use NIR spectroscopy to track intermediate purity during cyclopropane acylation. Adopt design space models from ICH Q8 guidelines, defining acceptable ranges for critical parameters (e.g., agitation speed: 200–400 rpm). Statistical process control (SPC) charts can flag deviations exceeding ±3σ .
Data Analysis and Interpretation
How to deconvolute overlapping signals in NMR spectra of this compound?
Methodological Answer:
Apply 2D NMR techniques (HSQC, HMBC) to resolve overlapping protons. For example, HSQC correlates ¹H signals with ¹³C shifts, distinguishing benzhydryl aromatic protons (δ 7.2–7.4 ppm, J = 8 Hz) from indolin protons (δ 6.8–7.0 ppm, J = 2 Hz). Use DOSY to differentiate aggregates or impurities based on diffusion coefficients .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.